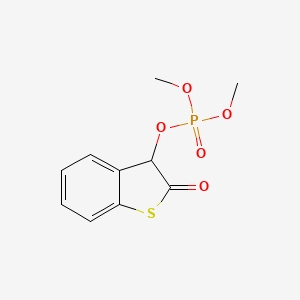
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is an organophosphorus compound that features a benzothiophene ring fused with a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate typically involves the reaction of benzothiophene derivatives with phosphorylating agents. One common method includes the use of dimethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The general reaction scheme is as follows:
Starting Material: Benzothiophene derivative
Reagent: Dimethyl phosphorochloridate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (e.g., alcohols, amines); reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Phosphate esters
Scientific Research Applications
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and blocking substrate access. This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfate
- Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl sulfonate
- Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl carbonate
Uniqueness
Dimethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is unique due to its phosphate group, which imparts distinct chemical reactivity and biological activity compared to its sulfate, sulfonate, and carbonate analogs. The presence of the phosphate group allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88690-90-8 |
|---|---|
Molecular Formula |
C10H11O5PS |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
dimethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate |
InChI |
InChI=1S/C10H11O5PS/c1-13-16(12,14-2)15-9-7-5-3-4-6-8(7)17-10(9)11/h3-6,9H,1-2H3 |
InChI Key |
GOJQSHAZIRTALR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















